molecular formula C55H91O4P B1236718 Ditrans,polycis-undecaprenyl phosphate

Ditrans,polycis-undecaprenyl phosphate

Cat. No. B1236718
M. Wt: 847.3 g/mol
InChI Key: UFPHFKCTOZIAFY-NTDVEAECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-undecaprenyl phosphate is an undecaprenyl phosphate having two (E)- and eight (Z)-double bonds. It is a conjugate acid of a ditrans,polycis-undecaprenyl phosphate(2-).

Scientific Research Applications

Role in Bacterial Cell Wall Synthesis

Ditrans,polycis-undecaprenyl phosphate (Und-P) is essential in bacterial cell wall synthesis. In Gram-negative bacteria like Escherichia coli, Und-P is required for synthesizing the peptidoglycan cell wall and other key bacterial components. The disruption of its biosynthesis can lead to morphological defects in bacteria, underscoring its significance in maintaining cell integrity (Jorgenson & Young, 2016).

Enzymatic Synthesis

Und-P plays a pivotal role in several biochemical pathways, including N-linked protein glycosylation in both eukaryotes and prokaryotes. Research has explored the chemoenzymatic synthesis of polyprenyl phosphates, such as undecaprenyl phosphate, demonstrating the enzymatic potential for synthesizing these compounds for further study (Hartley, Larkin, & Imperiali, 2008).

Interaction with Phospholipid Bilayers

Und-P's interaction with phospholipid bilayers is significant for understanding its role in cellular processes. It affects membrane properties such as conductance and ion permeability, indicating its potential role in regulating bacterial cell functions (Janas & Janas, 1995).

Involvement in Peptidoglycan and Polysaccharide Synthesis

Und-P is involved in the synthesis of peptidoglycan and other polysaccharides in bacterial cells. Its metabolism and recycling are critical for the biogenesis of bacterial cell-wall polysaccharides, highlighting its importance in bacterial growth and morphology (Manat et al., 2014).

Role in Antibiotic Resistance

Und-P's metabolism also has implications in antibiotic resistance. For instance, polymyxin-resistant bacteria accumulate undecaprenyl phosphate derivatives, suggesting its involvement in resistance mechanisms (Trent et al., 2001).

Potential as a Drug Target

Given its critical role in bacterial cell wall synthesis and other pathways, Und-P and its metabolic pathways are considered potential targets for novel antimicrobial agents. Studies have focused on developing inhibitors of enzymes involved in Und-P metabolism as a strategy to combat bacterial infections (Czarny & Brown, 2016).

properties

Product Name

Ditrans,polycis-undecaprenyl phosphate

Molecular Formula

C55H91O4P

Molecular Weight

847.3 g/mol

IUPAC Name

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

UFPHFKCTOZIAFY-NTDVEAECSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

synonyms

undecaprenyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditrans,polycis-undecaprenyl phosphate
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Reactant of Route 6
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